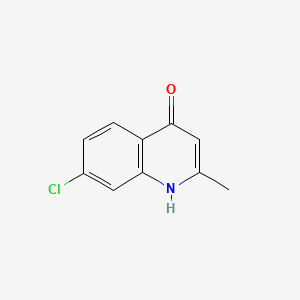

7-Chloro-2-methylquinolin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYVITBRDNFBNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220764 | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70499-13-7, 15644-88-9 | |

| Record name | 7-Chloro-2-methyl-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70499-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070499137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-methyl-4-quinolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2-methyl-4-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 15644-88-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Investigation of Reaction Mechanisms and Pathways Involving 7 Chloro 2 Methylquinolin 4 Ol

Mechanistic Insights into Quinoline (B57606) Ring Formation

The synthesis of the 7-chloro-2-methylquinolin-4-ol core structure is classically achieved through condensation reactions that form the quinoline ring system. The Conrad-Limpach and Knorr syntheses are prominent methods for creating 4-hydroxyquinolines and their isomers.

The Conrad-Limpach synthesis provides a direct route to 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org For this compound, this involves the reaction of 3-chloroaniline (B41212) with ethyl acetoacetate (B1235776). The mechanism proceeds through several key steps:

Schiff Base Formation : The process begins with the nucleophilic attack of the aniline (B41778) nitrogen on the keto group of the β-ketoester (ethyl acetoacetate), forming a tetrahedral intermediate. wikipedia.org Subsequent dehydration leads to the formation of a Schiff base or, more accurately, a β-aminoacrylate (an enamine), which is the more stable tautomer. This initial reaction is typically conducted at lower temperatures. pharmaguideline.comquimicaorganica.org

Keto-Enol Tautomerization : The enamine intermediate undergoes keto-enol tautomerization, a crucial step for the subsequent cyclization. wikipedia.org

Electrocyclic Ring Closing : At high temperatures, typically around 250 °C, the enamine undergoes a thermal electrocyclic reaction. synarchive.com The aromatic ring attacks the ester carbonyl group, leading to the formation of a new six-membered ring and breaking the aromaticity of the aniline ring temporarily. This annulation is often the rate-determining step. wikipedia.org

Rearomatization : The cyclic intermediate then eliminates a molecule of ethanol (B145695) and undergoes tautomerization to restore aromaticity, yielding the final 4-hydroxyquinoline product, which exists in equilibrium with its 4-quinolone tautomer. wikipedia.org

The Knorr quinoline synthesis , in contrast, typically yields 2-hydroxyquinolines (2-quinolones). It involves the reaction of a β-ketoanilide with a strong acid like sulfuric acid. wikipedia.orgsynarchive.com If the reaction between an aniline and a β-ketoester is performed under thermodynamic control (higher temperatures, ~140°C), the initial product is the β-ketoanilide, which can then cyclize via the Knorr pathway to form a 2-quinolone. quimicaorganica.org Therefore, controlling the initial reaction conditions is critical to selectively synthesize the 4-hydroxyquinoline isomer via the Conrad-Limpach pathway. quimicaorganica.org

| Reaction Stage | Intermediate/Process | Key Features |

| 1. Condensation | Schiff Base / Enamine Formation | Nucleophilic attack of aniline on β-ketoester; dehydration. wikipedia.org |

| 2. Tautomerization | Keto-Enol Tautomerization | Prepares the molecule for cyclization. wikipedia.org |

| 3. Cyclization | Electrocyclic Ring Closing | High-temperature, rate-determining step; forms the heterocyclic ring. wikipedia.orgsynarchive.com |

| 4. Final Steps | Elimination & Tautomerization | Elimination of alcohol and proton transfers to restore aromaticity. wikipedia.org |

Understanding Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the this compound scaffold. Aromatic rings are typically electron-rich and resistant to nucleophilic attack, but the presence of the heterocyclic nitrogen atom and the chloro-substituent makes the quinoline ring susceptible to this reaction. wikipedia.orgbyjus.com The nitrogen atom acts as a strong electron-withdrawing group, reducing electron density in the ring, particularly at the C2 and C4 positions, thus activating them for nucleophilic attack. masterorganicchemistry.com

The SNAr mechanism is generally a two-step addition-elimination process: nih.gov

Nucleophilic Attack and Formation of Meisenheimer Complex : A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom at C7). This step is typically the rate-determining step. masterorganicchemistry.com The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized over the ring system and is further stabilized by the electron-withdrawing nitrogen atom.

Loss of the Leaving Group : The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion). nih.gov This step is usually fast.

While the stepwise mechanism involving a distinct Meisenheimer intermediate is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur simultaneously, particularly with good leaving groups and on heterocyclic systems. nih.govnih.gov

The reactivity of the two chloro-substituents in a precursor like 4,7-dichloroquinoline (B193633) is different. The C4 position is significantly more activated towards nucleophilic attack than the C7 position due to the stronger electron-withdrawing effect of the nearby nitrogen atom. This allows for selective substitution at the C4 position, which is a common strategy in the synthesis of many quinoline-based compounds. dntb.gov.ua

Mechanisms of Oxidation and Reduction Reactions

Oxidation The oxidation of this compound can target either the methyl group or the quinoline ring system itself. The methyl group at the C2 position is analogous to a benzylic methyl group and is susceptible to oxidation.

Oxidation of the Methyl Group : The C2-methyl group can be oxidized to a formyl group (aldehyde) or a carboxyl group (carboxylic acid). Reagents like selenium dioxide (SeO₂) are known for the Riley oxidation, which can convert an α-methylene group of a carbonyl to a 1,2-dicarbonyl, and can also be used for allylic oxidation. wikipedia.org In the context of methylquinolines, metal-free methods using hypervalent iodine reagents have been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes. researchgate.net Stronger oxidizing agents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can potentially oxidize the methyl group to a carboxylic acid, though care must be taken to avoid degradation of the quinoline ring itself. youtube.com The reactivity of the quinoline ring, which is electron-deficient, can make the methyl group oxidation challenging and may require specific conditions to prevent unwanted side reactions. youtube.com

Reduction Reduction reactions typically target the pyridine (B92270) part of the quinoline ring system, as the benzene (B151609) ring is more resistant to reduction.

Catalytic Hydrogenation : The most common method for reducing the quinoline ring is catalytic hydrogenation. This process involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Platinum, Palladium, or Nickel). The reaction typically leads to the reduction of the pyridine ring to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative.

Transfer Hydrogenation : Alternative methods like transfer hydrogenation using formic acid or hydrosilanes can also achieve the reduction of the quinoline ring. nih.gov Gold nanoparticles supported on titanium dioxide have been shown to catalyze the reduction of quinolines to 1,2,3,4-tetrahydroquinolines using a hydrosilane/ethanol system. researchgate.net The proposed mechanism involves hydride transfer from the silane (B1218182) and proton transfer from the alcohol. researchgate.net The FMN-containing enzyme xenobiotic reductase A has been shown to catalyze the NADPH-dependent reduction of coumarin (B35378) and 8-hydroxycoumarin, suggesting that enzymatic pathways can also effect the reduction of similar heterocyclic systems. nih.gov

Elucidation of Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally less favorable than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. However, reactions can be forced to occur, typically on the carbocyclic (benzene) ring at positions 5, 6, 7, and 8.

The regiochemical outcome of an EAS reaction on this compound is determined by the combined directing effects of the substituents already present:

-OH group (at C4) : This is a strongly activating, ortho-, para-directing group.

-CH₃ group (at C2) : This is a weakly activating, ortho-, para-directing group.

-Cl group (at C7) : This is a deactivating, but ortho-, para-directing group. youtube.com

Ring Nitrogen : Deactivates the heterocyclic ring and directs electrophiles to the benzenoid ring.

| Substituent | Position | Electronic Effect | Directing Effect (on Benzene Ring) |

| -OH (enol form) | C4 | Strongly Activating | Influences overall ring electron density |

| -CH₃ | C2 | Weakly Activating | Influences overall ring electron density |

| -Cl | C7 | Deactivating (Inductive), Weakly Donating (Resonance) | Ortho, Para (directs to C6, C8) |

| Ring Nitrogen | N1 | Strongly Deactivating | Directs to Benzene Ring |

Reaction Pathways in Michael Addition and Coupling Reactions

Michael Addition The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.orglibretexts.org The this compound molecule exists in tautomeric equilibrium with 7-chloro-2-methylquinolin-4(1H)-one. This quinolone tautomer contains an α,β-unsaturated ketone system within its structure, making it a potential Michael acceptor. A suitable nucleophile could theoretically attack the C3 position. However, this reactivity is often overshadowed by other reaction pathways. More commonly, quinolone derivatives might be functionalized to act as Michael donors in reactions. researchgate.net

Coupling Reactions The chlorine atom at the C7 position of the quinoline ring makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling : This reaction couples the aryl halide with an organoboron species (like a boronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.org this compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C7 position. Studies on 4,7-dichloroquinoline have shown that Suzuki couplings can be performed, allowing for the synthesis of C-C linked bi-aryl systems. dntb.gov.uaresearchgate.net The reactivity of aryl chlorides is generally lower than bromides or iodides, often requiring more specialized catalyst systems. rsc.org

Buchwald-Hartwig Amination : This is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orgacsgcipr.org This reaction would be a direct method to replace the C7-chloro group with a primary or secondary amine, providing access to a wide range of 7-aminoquinoline (B1265446) derivatives. organic-chemistry.org Selective amination at different positions on di- or tri-chloroquinolines has been demonstrated by carefully controlling reaction conditions and catalyst choice. nih.govnih.gov

These coupling reactions provide versatile pathways for the late-stage functionalization of the this compound scaffold, enabling the synthesis of diverse and complex molecular architectures.

Biological Activity Profiling and Molecular Mechanisms of Action in Vitro Studies

In Vitro Anticancer Activity of 7-Chloro-2-methylquinolin-4-ol Derivatives

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents in a variety of in vitro studies. These compounds have been shown to exert cytotoxic effects against a broad spectrum of human cancer cell lines, operating through diverse and complex molecular mechanisms.

Cytotoxic Effects on Human Cancer Cell Lines (e.g., MCF-7, HCT-116, Hela, SK-OV-3, MDA-MB-231, T47D, A549, Colo-829)

A significant body of research has been dedicated to evaluating the cytotoxic potential of 7-chloroquinoline (B30040) derivatives against various human cancer cell lines. These studies consistently demonstrate the ability of these compounds to inhibit cell proliferation and induce cell death across different cancer types.

One study synthesized a series of 7-chloro-(4-thioalkylquinoline) derivatives and tested their cytotoxic activity against eight human cancer cell lines. The results indicated that sulfanyl (B85325) and sulfinyl derivatives generally showed lower cytotoxicity compared to sulfonyl N-oxide derivatives. ul.ie Another study on 7-chloroquinoline-1,2,3-triazoyl carboxamides found that these derivatives significantly decreased the viability of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov One particular derivative, QTCA-1, was most potent against MDA-MB-231 cells, with IC50 values of 20.60, 20.42, and 19.91µM at 24, 48, and 72 hours of treatment, respectively. nih.gov

The cytotoxic effects of various 7-chloroquinoline derivatives are summarized in the table below.

| Cell Line | Cancer Type | Derivative Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | 7-chloroquinoline-1,2,3-triazoyl carboxamides | - | nih.gov |

| HCT-116 | Colon Carcinoma | 7-chloro-(4-thioalkylquinoline) derivatives | - | ul.ie |

| HeLa | Cervical Carcinoma | 4-aryloxy-7-chloroquinoline derivatives | 9.18 - 50.75 | researchgate.net |

| SK-OV-3 | Ovarian Cancer | - | - | |

| MDA-MB-231 | Breast Adenocarcinoma | 7-chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | 19.91 (72h) | nih.gov |

| T47D | Breast Ductal Carcinoma | Hybrids of 1,4-Quinone with Quinoline (B57606) | - | cytoskeleton.com |

| A549 | Lung Carcinoma | 7-chloro-(4-thioalkylquinoline) derivatives | - | ul.ie |

| Colo-829 | Melanoma | - | - |

It is important to note that the cytotoxic activity of these derivatives is often influenced by the specific substitutions on the quinoline ring. For instance, the presence of a sulfonyl N-oxide group in 7-chloro-(4-thioalkylquinoline) derivatives was associated with higher cytotoxicity. ul.ie Similarly, for hybrids of 1,4-quinone with quinoline derivatives, the cytotoxic activity was found to be dependent on the type of 1,4-quinone moiety. cytoskeleton.com

Molecular Mechanisms of Apoptosis Induction

A primary mechanism through which 7-chloroquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is characterized by a series of morphological and biochemical changes within the cell, ultimately leading to its controlled demise.

Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. For example, treatment of triple-negative breast cancer cells (MDA-MB-231) with a 7-chloroquinoline-1,2,3-triazoyl carboxamide derivative led to a significant increase in apoptotic cells, with 80.4% of cells showing signs of apoptosis compared to only 16.8% in MCF-7 cells. nih.gov This suggests a degree of selectivity in apoptosis induction.

The molecular machinery of apoptosis involves a cascade of enzymes called caspases. In human leukemic THP-1 cells, a cytotoxic sesquiterpene lactone was shown to induce apoptosis through the upregulation of Bax, a pro-apoptotic protein, and the downregulation of Bcl-2, an anti-apoptotic protein. mdpi.com This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial (intrinsic) pathway of apoptosis. Furthermore, the treatment resulted in the cleavage of PARP-1 and caspase-3, key executioner proteins in the apoptotic cascade. mdpi.com Similarly, in human bladder carcinoma cells, 7-chloroquinoline-1,2,3-triazoyl-carboxamides were found to induce apoptosis, with western blotting confirming the binding of these compounds to pro- and anti-apoptotic proteins. nih.gov

Disruption of Cell Division and Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, 7-chloroquinoline derivatives have been shown to disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific phases. This prevents cancer cells from dividing and proliferating.

A common observation is the accumulation of cells in the G2/M phase of the cell cycle. For instance, a study on a novel synthetic quinolinone derivative demonstrated G2/M phase arrest in A549 lung cancer cells. researchgate.net This arrest was associated with the downregulation of key G2/M regulatory proteins, including Cyclin B1, Cdc25c, and Cdc2. researchgate.net Another study on a ciprofloxacin (B1669076) derivative also reported G2/M phase arrest in both HCT 116 and A549 cancer cells. nih.gov

Conversely, some derivatives induce arrest at the G0/G1 phase. Treatment of MCF-7 breast cancer cells with a 7-chloroquinoline-1,2,3-triazoyl carboxamide resulted in G0/G1 cycle arrest. nih.govresearchgate.net This indicates that the specific phase of cell cycle arrest can be dependent on both the chemical structure of the derivative and the genetic background of the cancer cell line. At higher concentrations, 7-chloro-(4-thioalkylquinoline) derivatives were also observed to cause an accumulation of cells in the G0/G1 phase in the CCRF-CEM cancer cell line. ul.ie

Inhibition of Specific Enzymatic Targets in Cancer Progression (e.g., DT-diaphorase (NQO1), Sphingosine Kinase)

The anticancer activity of 7-chloroquinoline derivatives can also be attributed to their ability to inhibit specific enzymes that play crucial roles in cancer progression.

DT-diaphorase (NQO1): This enzyme is often overexpressed in various solid tumors and is involved in the bioreductive activation of certain anticancer quinones. nih.gov Hybrids of 1,4-quinone with quinoline derivatives have been shown to be suitable substrates for NQO1. cytoskeleton.com Their cytotoxic activity was observed to be higher in cancer cell lines with elevated NQO1 protein levels, such as breast (MCF-7 and T47D) and lung (A549) cancers, suggesting that NQO1-mediated activation contributes to their anticancer effect. cytoskeleton.com

Sphingosine Kinase (SphK): Sphingosine kinases, particularly SphK1, are implicated in promoting cell proliferation and survival. mdpi.com Therefore, their inhibition presents a promising strategy for cancer therapy. A study on modified quinoline-5,8-diones demonstrated their ability to inhibit both SphK1 and SphK2. mdpi.com The majority of the synthesized compounds exhibited dual inhibitory effects on both isoforms. mdpi.com

Modulation of Key Cellular Signaling Pathways (e.g., MAPK/ERK pathway)

Cellular signaling pathways are intricate networks that control fundamental cellular processes, and their dysregulation is a hallmark of cancer. The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. nih.govnih.gov

Several studies have indicated that 7-chloroquinoline derivatives can modulate the MAPK/ERK pathway. For example, the antimalarial drug chloroquine (B1663885), a 7-chloroquinoline derivative, has been shown to be associated with a decrease in the protein levels of phosphorylated ERK1/2 in Bcap-37 human breast cancer cells. researchgate.net In another study, a cytotoxic sesquiterpene lactone, janerin, was found to induce apoptosis in leukemic cells through the MAPK pathway, as evidenced by the upregulation of P38-MAPK and ERK1/2 phosphorylation. mdpi.com The activation of the MAPK/ERK pathway can have different outcomes depending on the cellular context and the specific drug, sometimes promoting survival and other times contributing to cell death. researchgate.net

Inhibition of Tubulin Polymerization

The cytoskeleton, composed of microtubules, plays a critical role in maintaining cell shape, motility, and intracellular transport, and is essential for cell division. Microtubules are dynamic polymers of α- and β-tubulin subunits. nih.gov Compounds that interfere with tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. researchgate.net

Several quinoline derivatives have been identified as inhibitors of tubulin polymerization. These compounds often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.gov Disruption of microtubule dynamics by these agents typically induces cell cycle arrest in the G2/M phase. researchgate.net While specific studies focusing solely on this compound are limited in this area, the broader class of quinoline-based compounds has shown promise as tubulin polymerization inhibitors.

In Vitro Antimicrobial Efficacy of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated significant promise as antimicrobial agents, exhibiting inhibitory effects against a range of pathogenic bacteria and fungi.

The antibacterial properties of quinoline derivatives have been evaluated against several medically important bacterial species. Studies on 4-hydroxy-2-quinolone analogs, which share a structural similarity, have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain brominated analogs with a nonyl side chain displayed inhibitory activity against Staphylococcus aureus. While many analogs in this particular study showed limited activity against Escherichia coli, the findings highlight that structural modifications can significantly impact antibacterial potency.

In a study of novel 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives, compounds exhibited promising activity against Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the range of 3.9–7.8 μM mdpi.com. Another study on thymol-based dihydropyrimidinone derivatives showed a compound with MIC values of 12.5 µM against P. aeruginosa and 50.0 µM against methicillin-resistant S. aureus (MRSA) frontiersin.org. Furthermore, the antibacterial activity of quinolones against Proteus mirabilis has been documented, with fluoroquinolones showing increased bacteriostatic and bactericidal activities at alkaline pH levels nih.gov.

| Bacterial Strain | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Escherichia coli | 4-piperazinylquinoline hybrids | MIC in the range of 3.9–7.8 μM | mdpi.com |

| Staphylococcus aureus | 4-piperazinylquinoline hybrids | MIC in the range of 3.9–7.8 μM | mdpi.com |

| Pseudomonas aeruginosa | Thymol dihydropyrimidinone derivative | MIC of 12.5 µM | frontiersin.org |

| Proteus mirabilis | Fluoroquinolones | Increased activity at alkaline pH | nih.gov |

| Bacillus subtilis | 4-piperazinylquinoline hybrids | MIC in the range of 3.9–7.8 μM | mdpi.com |

| Staphylococcus albus | Thioacyl 4-aminoquinolinium salts | Mean MIC of 42.60 ± 19.91 μg/mL against coagulase-negative staphylococci | nih.gov |

The antifungal potential of quinoline derivatives has also been a subject of scientific inquiry. A study on 5- and 7-substituted 2-methyl-8-quinolinols demonstrated in vitro antifungal activity against Aspergillus niger. In this study, the 5,7-dichloro and 5,7-dibromo derivatives were the most fungitoxic compounds tested researchgate.net. Another study focusing on hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) showed antifungal activity against Candida albicans mdpi.com.

Fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi, including several Candida species. Some of these compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line drug fluconazole (B54011) researchgate.netnih.govnih.gov.

Specific data on the activity of this compound derivatives against Aspergillus flavus, Monascus purpureus, and Penicillium citrinum is limited in the available literature. However, the demonstrated efficacy of related quinoline compounds against other fungal species suggests that this chemical scaffold is a promising starting point for the development of new antifungal agents.

| Fungal Species | Derivative Class | Observed Activity | Reference |

|---|---|---|---|

| Aspergillus niger | 5,7-disubstituted 2-methyl-8-quinolinols | Demonstrated fungitoxic activity | researchgate.net |

| Aspergillus flavus | Not specified in search results | Data not available | N/A |

| Monascus purpureus | Not specified in search results | Data not available | N/A |

| Penicillium citrinum | Not specified in search results | Data not available | N/A |

The antimicrobial activity of quinolone compounds is primarily attributed to their ability to interfere with bacterial DNA synthesis. The key targets of these compounds are two essential bacterial enzymes: DNA gyrase and topoisomerase IV mdpi.comnih.gov.

DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Topoisomerase IV, also a type II topoisomerase, is vital for the decatenation (separation) of interlinked daughter chromosomes following DNA replication nih.gov.

Quinolones exert their effect by stabilizing the complex formed between these enzymes and the bacterial DNA. This stabilization traps the enzymes in a state where they have cleaved the DNA but are unable to religate it, leading to the accumulation of double-strand DNA breaks. These breaks are ultimately lethal to the bacterial cell nih.govresearchgate.net. The inhibition of these enzymes leads to a rapid cessation of DNA synthesis and bacterial growth mdpi.comnih.gov.

While direct studies on this compound are not extensively detailed in the provided search results, the well-established mechanism of action for the broader class of quinolones strongly suggests that its derivatives likely share this mode of action. The structural similarities allow these compounds to bind to the enzyme-DNA complex, thereby inhibiting bacterial proliferation.

In Vitro Antimalarial Activity of this compound Derivatives

The 7-chloroquinoline scaffold is a cornerstone of many antimalarial drugs, most notably chloroquine. Consequently, derivatives of this compound have been a focal point of research aimed at developing new and effective treatments against malaria, particularly in the face of growing drug resistance.

Numerous studies have demonstrated the potent in vitro activity of 7-chloroquinoline derivatives against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. These derivatives have shown efficacy against both chloroquine-susceptible (CQS) and chloroquine-resistant (CQR) strains of the parasite nih.govmesamalaria.orgnih.gov.

For example, a study on novel 7-chloroquinoline–benzimidazole (B57391) hybrids reported potent antiplasmodial activity at nanomolar concentrations against both the chloroquine-sensitive Pf3D7 and chloroquine-resistant PfDd2 strains of P. falciparum nih.gov. Similarly, [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) complexes showed good activity against the W2 strain of P. falciparum, with IC50 values of less than 10 μM nih.gov.

The ability of these derivatives to overcome chloroquine resistance is of particular importance. The continued development of compounds based on the 7-chloroquinoline core aims to produce antimalarials that can effectively treat infections caused by resistant parasite strains mesamalaria.org.

| P. falciparum Strain | Derivative Class | Observed Activity (IC50) | Reference |

|---|---|---|---|

| NF54 (Chloroquine-Susceptible) | 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA-26) | 1.29 µM | mesamalaria.org |

| NF54 (Chloroquine-Susceptible) | 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM-9) | 1.42 µM | mesamalaria.org |

| W2 (Chloroquine-Resistant) | [(7-chloroquinolin-4-yl)amino]acetophenones | < 10 μM | nih.gov |

| Pf3D7 (Chloroquine-Sensitive) | 7-chloroquinoline–benzimidazole hybrids | Nanomolar concentrations | nih.gov |

| PfDd2 (Chloroquine-Resistant) | 7-chloroquinoline–benzimidazole hybrids | Nanomolar concentrations | nih.gov |

| 3D7 (Chloroquine-Sensitive) | 7-chloroquinoline-piperazine derivative (C14) | 0.19 µM | foliamedica.bg |

The molecular target for many antimalarial drugs is the dihydrofolate reductase (DHFR) enzyme of Plasmodium falciparum (PfDHFR). This enzyme is crucial for the parasite's synthesis of nucleotides, which are essential for DNA replication and cell proliferation. Inhibition of PfDHFR effectively halts the parasite's life cycle.

Research has explored the potential of 7-chloroquinoline derivatives to act as inhibitors of PfDHFR. Hybrid molecules that combine the 7-chloroquinoline nucleus with other pharmacophores, such as piperazine, have been designed to target this enzyme. In silico studies, including molecular docking, have suggested that these hybrid compounds can bind to the active site of PfDHFR, indicating a potential mechanism for their antimalarial activity foliamedica.bg.

The structural requirements for the inhibition of PfDHFR include a hydrophobic tail and a hydrogen bond donor head group. The 7-chloroquinoline moiety can serve as the hydrophobic tail, while other parts of the hybrid molecule can provide the necessary interactions with the enzyme's active site. This targeted approach to drug design, focusing on specific parasite enzymes, is a promising strategy for developing new antimalarials with improved efficacy and a lower likelihood of resistance development foliamedica.bg.

In Vitro Antitubercular Activity of this compound Derivatives

Derivatives of the 7-chloroquinoline scaffold have demonstrated notable potential as antitubercular agents in various in vitro studies. Research has primarily focused on evaluating their efficacy against pathogenic mycobacteria, including the virulent Mycobacterium tuberculosis and the non-pathogenic, fast-growing Mycobacterium smegmatis, which is often used as a preliminary screening model.

A number of studies have highlighted the in vitro activity of 7-chloroquinoline derivatives against the H37Rv strain of Mycobacterium tuberculosis. For instance, a series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated for their antibacterial activity. Several of these compounds exhibited significant minimum inhibitory concentrations (MIC), with some reaching values as low as 2.5 µg/mL. nih.govresearchgate.net This level of activity is comparable to that of some first-line anti-TB drugs. nih.gov Further research on other 7-chloroquinoline derivatives has also indicated moderate to good activity against a panel of Mycobacterium species, with some of the most active compounds showing MIC values of 16 μg/mL against all tested microorganisms. benthamscience.comresearchgate.net

While specific MIC data for this compound against Mycobacterium smegmatis is not extensively detailed in the reviewed literature, the broader class of quinoline derivatives has been investigated against this species. For example, certain 2-aminoquinazoline (B112073) derivatives have been identified as inhibitors of M. smegmatis biofilm formation, with IC50 values in the low micromolar range. nih.gov Given that M. smegmatis is often used as a model organism for M. tuberculosis, the activity of related quinoline compounds suggests potential efficacy of this compound derivatives against this species as well. mdpi.com

Table 1: In Vitro Antitubercular Activity of Selected 7-Chloroquinoline Derivatives against M. tuberculosis H37Rv

| Compound Series | Representative Compounds | MIC (µg/mL) |

|---|---|---|

| 7-Chloro-4-quinolinylhydrazones | 3f, 3i, 3o | 2.5 |

| Various 7-chloroquinoline derivatives | Most active compounds | 16 |

Mechanisms of Action (e.g., Inhibition of Mycobacterial ATPase)

The primary mechanism of action for many quinoline-based antitubercular agents involves the inhibition of the F1Fo-ATP synthase, a crucial enzyme for mycobacterial energy metabolism. researchgate.net Diarylquinolines, a class of compounds structurally related to this compound, have been shown to bind to the rotor ring of the ATP synthase, effectively stalling its rotation and inhibiting ATP synthesis. nih.govnih.govembo.org This disruption of the cellular energy supply leads to a bactericidal effect.

Studies on Mycobacterium smegmatis have been instrumental in elucidating this mechanism. Research using electron cryomicroscopy and biochemical assays on the M. smegmatis ATP synthase has provided detailed insights into how these inhibitors interact with the enzyme. nih.govnih.govembo.org It has been observed that these compounds induce significant conformational changes in the ATP synthase, which are thought to be key to their inhibitory action. nih.govnih.gov While direct evidence for this compound derivatives is still emerging, the well-established mechanism of related quinoline compounds strongly suggests that they likely share this mode of action. mdpi.com

In Vitro Antiviral Potential of this compound Derivatives

In addition to their antibacterial properties, certain quinoline derivatives have been investigated for their potential as antiviral agents, particularly in the context of Human Immunodeficiency Virus 1 (HIV-1).

A significant challenge in eradicating HIV-1 is the persistence of latent viral reservoirs. A promising strategy, known as "shock and kill," aims to reactivate these latent viruses, making them susceptible to antiretroviral therapy and the host immune system. In this context, derivatives of 2-methylquinoline, referred to as AV6, have been identified as latency-reversing agents (LRAs).

AV6 and its analogues have been shown to induce the expression of latent HIV-1. nih.gov The mechanism of action for these compounds involves the activation of the nuclear factor of activated T-cells (NFAT), a key transcription factor in the HIV-1 life cycle. nih.gov This activation leads to the transcription of the latent provirus.

The efficacy of the "shock and kill" strategy can be enhanced by using combinations of LRAs that act through different mechanisms. Studies have shown that AV6 derivatives can act synergistically with other classes of LRAs, such as histone deacetylase (HDAC) inhibitors. This combinatorial approach can lead to a more robust reactivation of latent HIV-1. nih.gov The synergistic effect is believed to result from the complementary actions of these agents on different stages of the viral transcription process.

Table 2: In Vitro Activity of a Representative AV6 Derivative in HIV-1 Latency Reversal

| Cell Line | Treatment | Fold Induction of HIV-1 Expression |

|---|---|---|

| Jurkat Latency Model | AV6 derivative (10 µM) | ~4-fold |

| Primary CD4+ T cells | AV6 derivative (10 µM) | ~2.5-fold |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Structural Modifications with Biological Potency

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of various substituents on the core ring structure. The 7-chloro-4-aminoquinoline nucleus, for instance, is a well-established pharmacophore in many biologically active substances. mdpi.com

The specific placement and type of chemical groups attached to the quinoline scaffold are critical for its biological function.

Halogen Group: The chlorine atom at the C-7 position is a crucial feature in many active quinoline compounds. This electron-withdrawing group significantly influences the electronic distribution of the quinoline ring system. Studies on related compounds, such as 7-chloro-4-(phenylselanyl) quinoline, demonstrate that the 7-chloro substitution is a key component of their antinociceptive and anti-inflammatory profiles. nih.gov The presence of this halogen is often considered essential for the interaction with biological targets.

Alkyl Group: The methyl group at the C-2 position of 7-Chloro-2-methylquinolin-4-ol can influence the molecule's steric profile and lipophilicity. In related quinoline series, the introduction of various alkyl groups can modulate potency and selectivity. For example, in a series of 7-chloro-(4-thioalkylquinoline) derivatives, the length and nature of the alkyl chain at the 4-position were systematically varied to optimize antiproliferative activity. nih.gov

Hydroxyl/Amino Groups: The hydroxyl group at the C-4 position (or its tautomeric keto form) is a key site for interaction, often acting as a hydrogen bond donor or acceptor. In analogous 4-aminoquinolines, this position is critical for activity. The substitution of the 4-hydroxyl with an amino group, which is then further modified, forms the basis of numerous potent compounds. mdpi.comnih.gov The ability of this group to participate in hydrogen bonding is a recurring theme in the activity of quinolin-4-ol derivatives.

Beyond the core substituents, the addition of more complex side chains, typically at the C-4 position, dramatically impacts biological activity. Research on 7-chloroquinoline (B30040) derivatives has shown that introducing diversity at this position through various linkers (e.g., thioalkyl groups) and terminal moieties (e.g., substituted benzoic acids) can lead to compounds with significant antiproliferative activity. nih.gov The length, flexibility, and functional groups of these side chains determine the molecule's ability to fit into and interact with specific binding pockets on target proteins. For instance, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus linked to a substituted 2-pyrazoline (B94618) moiety have been synthesized, demonstrating that complex peripheral groups can confer potent antiproliferative and antifungal activities. mdpi.com

The electronic properties of substituents on the quinoline ring and its side chains are a major determinant of activity.

Electron-Withdrawing Groups (EWGs): The chlorine atom at C-7 is a prime example of an EWG. Such groups decrease the electron density of the aromatic system, which can enhance binding to biological targets through specific electronic interactions. In studies of 7-chloro-4-(phenylselanyl) quinoline analogues, adding further EWGs like trifluoromethyl (-CF₃) to the peripheral phenyl ring altered the compound's efficacy. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density of the ring system. In some series of quinoline derivatives, the presence of EDGs on peripheral aromatic rings has been shown to influence reaction rates and biological activity, suggesting that a balance of electronic effects is necessary for optimal potency. mdpi.com

The following table summarizes the general effects of different substituent types on the activity of the 7-chloroquinoline scaffold, based on studies of related analogs.

| Substituent Type | Position | General Influence on Biological Activity | Example Compound Class |

| Halogen (e.g., -Cl) | C-7 | Often essential for activity; acts as an electron-withdrawing group. | 7-Chloro-4-(phenylselanyl) quinoline nih.gov |

| Alkyl (e.g., -CH₃) | C-2 | Affects steric profile and lipophilicity. | This compound |

| Hydroxyl/Amino | C-4 | Critical for hydrogen bonding and interaction with targets. | 4-Aminoquinolines nih.gov |

| Complex Side Chains | C-4 | Modulates binding affinity, selectivity, and pharmacokinetic properties. | 7-Chloro-(4-thioalkylquinoline) derivatives nih.gov |

| EWG on Periphery | Side Chain | Can enhance potency by modifying electronic interactions. | 4-((3,5-Bis(trifluoromethyl)phenyl) selanyl-7-chloroquinoline nih.gov |

| EDG on Periphery | Side Chain | Can influence reaction kinetics and modulate biological activity. | N-aryl-2-pyrazolines with 7-chloro-4-aminoquinoline mdpi.com |

QSAR Modeling for Predictive Activity Assessment

QSAR modeling provides a quantitative framework to predict the biological activity of novel compounds based on their physicochemical properties, encoded as molecular descriptors. nih.gov This approach is invaluable for prioritizing the synthesis of new derivatives with potentially enhanced efficacy.

The development of a robust QSAR model hinges on the selection of appropriate molecular descriptors that can numerically represent the structural features relevant to biological activity. For quinoline derivatives, a wide range of descriptors have been employed to build predictive models. nih.govmdpi.com These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are critical for modeling interactions involving electrostatic forces. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric indices (e.g., molar refractivity). They are essential for understanding how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: These measure the lipophilicity of a compound, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The octanol-water partition coefficient (logP) is the most common descriptor in this class.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide highly detailed information about the electronic structure, including parameters like electronegativity, hardness, and softness. mdpi.com Aromaticity, which describes cyclic π-electron delocalization, has also been identified as a useful descriptor for the activity of quinoline-based agents. mdpi.com

The following table lists common molecular descriptors used in QSAR studies of quinoline-like compounds.

| Descriptor Category | Specific Descriptors | Relevance to Biological Activity |

| Electronic | Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, reactivity, and charge transfer. researchgate.net |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit of the molecule into a biological target. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the size, shape, and branching of the molecule. |

| Quantum/Chemical | Aromaticity, Electronegativity, Hardness, Softness | Describes π-electron systems and global reactivity. mdpi.com |

Development of QSAR Models for Specific Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. fiveable.me These models are instrumental in drug discovery for predicting the activity of new compounds, thereby streamlining the design and optimization of drug candidates. fiveable.me For quinoline derivatives, including compounds structurally related to this compound, various QSAR models have been developed to elucidate the relationship between their chemical structures and specific biological activities.

One area of focus has been the development of QSAR models for the anti-mycobacterial activity of 7-chloro-4-aminoquinolines. nih.gov In a notable study, Hologram Quantitative Structure-Activity Relationship (HQSAR) analysis was performed on a series of 7-chloro-4-aminoquinoline derivatives to understand their inhibitory effects against Mycobacterium tuberculosis. researchgate.net The researchers considered the amino-imino tautomerism of the 4-aminoquinoline (B48711) moiety, developing separate models for both forms. researchgate.net

The statistical significance of these models was established through internal and external validation. researchgate.net For the amino tautomer (Tautomer I), the model demonstrated a high predictive ability. researchgate.net Similarly, the model for the imino tautomer (Tautomer II) also showed strong statistical indicators. researchgate.net The external validation of these models confirmed their predictive power for new compounds. researchgate.net

Table 1: Statistical Parameters of HQSAR Models for Anti-Mycobacterial Activity

| Model | q² (LOO) | r² | SE | SEcv |

|---|---|---|---|---|

| Tautomer I (amino) | 0.80 | 0.97 | 0.12 | 0.32 |

| Tautomer II (imino) | 0.77 | 0.98 | 0.10 | 0.35 |

Data sourced from a study on 7-chloro-4-aminoquinolines and their anti-mycobacterial activity. researchgate.net

Another application of QSAR in the context of quinoline derivatives is in understanding their potential as potassium channel blockers. nih.gov For a series of dequalinium (B1207927) analogues, which feature a quinoline ring, QSAR analysis revealed a correlation between blocking potency and the electronic properties of substituents at the 4-position of the quinoline ring. nih.gov The study utilized electronic indices obtained from AM1 molecular orbital calculations to develop these correlations. nih.gov

The analysis indicated that the blocking potency correlates with the partial charge on the ring nitrogen atom, the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy of the highest occupied molecular orbital (EHOMO). nih.gov A significant correlation was found with ELUMO, suggesting that a higher ELUMO value corresponds to greater potency. nih.gov This relationship is consistent with a charge transfer mechanism from the channel to the blocking agent. nih.gov

Table 2: QSAR Equation for Potassium Channel Blocking Potency

| Equation | n | r | s |

|---|---|---|---|

| pEMR = 1.19(± 0.21)ELUMO + 5.41(± 1.05) | 13 | 0.86 | 0.274 |

pEMR represents the blocking potency, n is the number of compounds, r is the correlation coefficient, and s is the standard deviation. nih.gov

Furthermore, QSAR studies have been applied to quinoline derivatives to predict their antifungal activity. neliti.com In one such study on 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, regression analysis was used to develop statistically significant QSAR models. neliti.com The findings from this research indicated that the antifungal activity is largely influenced by the lipophilicity of the compounds, as represented by cLogP. neliti.com

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins and other biological macromolecules.

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): Molecular docking studies have been employed to investigate the interaction between quinoline (B57606) derivatives and the enzyme NQO1, a flavoprotein that is overexpressed in many human solid tumors. tandfonline.com Research on hybrids of 1,4-quinone with quinoline derivatives has shown that these compounds are suitable substrates for NQO1. tandfonline.com Docking analyses help to elucidate the probable interactions between these hybrids and the NQO1 protein, revealing that the arrangement of the quinone moiety in the active site is critical for enzymatic conversion. researchgate.net Although direct docking studies on 7-Chloro-2-methylquinolin-4-ol are not extensively detailed, the analysis of similar quinoline-based compounds provides a framework for understanding its potential binding within the NQO1 active site.

Acetylcholinesterase (AChE): The quinoline scaffold is a key component in the design of acetylcholinesterase inhibitors for potential use in conditions like Alzheimer's disease. In silico analysis of related heterocyclic compounds, such as certain naphthyridine derivatives, predicts successful docking within both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of AChE. researchgate.net Computational studies on various quinoline derivatives have been used to investigate their potential as AChE inhibitors, with docking protocols identifying promising candidates for further analysis. researchgate.net These studies suggest that the quinoline core of this compound could serve as a valuable scaffold for interacting with key residues in the active sites of AChE.

Plasmodium falciparum Dihydrofolate Reductase (PfDHFR): The quinoline nucleus is a well-established pharmacophore in antimalarial drug design. While computational studies on 7-chloroquinoline (B30040) derivatives have been conducted to understand their antimalarial activity, specific molecular docking investigations of this compound with the enzyme PfDHFR are not prominently featured in available research. Such studies would be a valuable area for future investigation to explore its potential as an antimalarial agent.

Transient Receptor Potential Vanilloid 1 (TRPV1): The TRPV1 ion channel is a significant target for analgesic drug development. The binding pocket for TRPV1 agonists like capsaicin (B1668287) is well-characterized, involving key interactions with amino acid residues such as Tyrosine 511 (Y511) and Threonine 550 (T550). nih.govresearchgate.net Molecular docking studies of various ligands have elucidated the importance of a pharmacophore consisting of a head group, a neck, and a tail. nih.gov It has been proposed that a quinoline moiety can serve as a suitable head group in this pharmacophore. researchgate.net For this compound, it is hypothesized that the quinolin-4-ol portion could act as the head group, with the hydroxyl group potentially forming critical hydrogen bonds with residues like Y511 or T550 within the TRPV1 binding pocket, similar to the interactions observed with known modulators. nih.govresearchgate.net

Melanin-Concentrating Hormone Receptor 1 (MCH1R): The 4-aminoquinoline (B48711) structure has been identified as a viable scaffold for the development of MCH1R antagonists. Structure-activity relationship (SAR) studies on 4-aminoquinoline derivatives have been conducted to investigate how molecular structure influences biological activity against this receptor. researchgate.net These investigations explore modifications at various positions of the quinoline ring to improve potency and selectivity, suggesting that computational binding analysis of this compound at MCH1R could reveal its potential as a modulator of this system.

Neurotransmitter Receptors: While the quinoline scaffold is present in compounds targeting various central nervous system receptors, specific molecular docking studies of this compound with classical neurotransmitter receptors are not extensively documented. However, complex hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus have been noted for their potential antagonism at cannabinoid CB1 receptors, indicating the scaffold's versatility. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. While specific MD simulation studies for this compound are not widely published, this technique is routinely applied to quinoline derivatives to validate docking results and assess the stability of ligand-protein complexes. researchgate.netnih.govmdpi.com

The typical process involves taking a high-scoring docked pose of the ligand in the protein's active site and running a simulation for a set duration, often up to 100 nanoseconds or more, in a simulated physiological environment. mdpi.com Key parameters are analyzed from the simulation trajectory to determine the complex's stability and dynamics.

Table 1: Key Analyses in Molecular Dynamics Simulations of Ligand-Protein Complexes

| Parameter | Description | Purpose |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. | A stable, plateauing RMSD value indicates that the complex has reached equilibrium and is conformationally stable. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Calculates the fluctuation of individual amino acid residues around their average positions. | Identifies flexible regions of the protein and shows how ligand binding may stabilize or alter the flexibility of active site residues. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation. | Confirms that key interactions predicted by docking are maintained over time, indicating a stable binding mode. nih.gov |

| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule that is accessible to a solvent. | Changes in SASA can provide insights into the compactness of the protein-ligand complex upon binding. nih.gov |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the free energy of binding for the ligand to the protein. | Provides a quantitative measure of binding affinity that can be used to rank different potential inhibitors. nih.gov |

These analyses provide a dynamic picture of the interaction, confirming whether the binding mode predicted by static docking is maintained in a more realistic, flexible environment. nih.govmdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Properties

Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular method for this purpose, providing accurate results with manageable computational cost. Studies on compounds structurally similar to this compound, such as 4-hydroxy-3-cyano-7-chloro-quinoline and various [(7-chloroquinolin-4-yl)amino]acetophenones, have utilized DFT to elucidate their molecular properties. nih.govresearchgate.net

These calculations are typically performed using specific functionals and basis sets, such as B3LYP with the 6-31G(d,p) or 6-311G(d,p) basis sets, to optimize the molecular geometry and calculate various electronic descriptors. nih.gov

Key Electronic Properties Investigated by DFT:

Optimized Molecular Geometry: Determines the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Vibrational Frequencies: Calculated frequencies can be compared with experimental data from FTIR and Raman spectroscopy to confirm the molecular structure. nih.gov

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between them is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.

These quantum mechanical studies provide fundamental insights into the electronic characteristics of the 7-chloroquinoline scaffold, which govern its reactivity and ability to interact with biological targets.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-Quinone |

| Acetylcholine |

| 4-hydroxy-3-cyano-7-chloro-quinoline |

| [(7-chloroquinolin-4-yl)amino]acetophenones |

| Capsaicin |

Medicinal Chemistry Applications and Drug Design Principles

Rational Design of Novel Therapeutic Agents Based on the 7-Chloro-2-methylquinolin-4-ol Scaffold

Rational drug design is a cornerstone of modern medicinal chemistry, and the this compound scaffold provides a robust starting point for these endeavors. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), chemists can introduce targeted modifications to the quinoline (B57606) core to enhance potency, selectivity, and pharmacokinetic profiles. mdpi.com

One key strategy involves the use of quantitative structure-activity relationship (QSAR) models. For instance, hologram quantitative structure–activity relationship (HQSAR) modeling has been successfully applied to series of 7-chloro-4-aminoquinolines to guide the design of new antitubercular agents. nih.gov These models can predict the biological activity of novel analogs based on their structural features, allowing for the prioritization of synthetic targets. The insights gained from such studies on related scaffolds can be extrapolated to the this compound core, focusing on modifications at various positions to optimize interactions with specific biological targets.

Refining the quinoline scaffold through targeted synthetic modifications has proven effective in improving receptor selectivity and pharmacokinetic properties. mdpi.com For the this compound scaffold, rational design efforts can focus on several key areas:

Modification of the 2-methyl group: Altering the size and electronics of this substituent can influence binding affinity and selectivity.

Substitution on the aromatic ring: Introducing various functional groups at positions 5, 6, and 8 can modulate lipophilicity, metabolic stability, and target interactions.

Derivatization of the 4-hydroxyl group: This group can be functionalized to introduce new pharmacophoric elements or to act as a handle for conjugation to other molecules.

Molecular Hybridization Strategies with Other Pharmacophores

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target pharmacological profile. nih.gov The this compound scaffold is an excellent candidate for this approach due to its inherent biological activities and synthetic tractability.

Several studies have demonstrated the successful application of molecular hybridization to the broader 7-chloroquinoline (B30040) framework, providing a blueprint for its application to the this compound core. For example, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) have shown significant antiproliferative and antifungal activity. nih.gov Similarly, hybrids of 7-chloroquinoline and benzimidazole (B57391) have been developed as potent anticancer agents. mdpi.com

Other successful hybridization strategies with the quinoline scaffold include:

Quinoline-Sulfonamide Hybrids: These have been designed and evaluated for their anticancer properties. nih.gov

Quinoline-Rhodanine Hybrids: These have been explored as upgraded antimicrobial agents. researchgate.net

Quinoline-Triazole Hybrids: These have been investigated for their potential as antitubercular and anti-HIV agents.

These examples underscore the potential of molecular hybridization to generate novel therapeutic agents based on the this compound scaffold for a wide range of diseases.

Exploration of Bioisosteric Replacements to Optimize Activity

A notable example of bioisosteric replacement in a related series is the consideration of a hydroxyl group in 4-carbinol quinolines as a suitable bioisostere for an amino group. durham.ac.uk This suggests that replacing the 4-hydroxyl group of this compound with an amino group or other hydrogen-bonding moieties could lead to analogs with altered target-binding interactions and improved pharmacokinetic properties.

The goal of bioisosteric replacement is to address issues such as poor metabolic stability, low bioavailability, or off-target toxicity. nih.gov By systematically exploring various bioisosteres for the 4-hydroxyl group, medicinal chemists can probe the structure-activity relationship and identify modifications that lead to a more favorable therapeutic profile. fiveable.me

Targeting Specific Disease Pathways and Molecular Targets

Derivatives of the quinoline scaffold have been shown to interact with a multitude of biological targets, making them valuable for the treatment of a diverse range of diseases. The this compound core can be strategically modified to target specific disease pathways and molecular targets with high affinity and selectivity.

Oncology:

In the realm of oncology, quinoline-based compounds have emerged as potent kinase inhibitors. nih.gov They have been shown to target a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis, including:

Epidermal Growth Factor Receptor (EGFR) nih.gov

c-Met nih.gov

Vascular Endothelial Growth Factor (VEGF) receptors nih.gov

Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway nih.gov

Aurora A kinase acs.org

The anticancer mechanisms of quinoline derivatives are not limited to kinase inhibition. They have also been shown to induce apoptosis and inhibit tubulin polymerization, both of which are critical for halting cancer progression. nih.gov

Infectious Diseases:

The quinoline scaffold is well-known for its application in the treatment of infectious diseases. Chloroquine (B1663885), a famous 7-chloroquinoline derivative, has long been a mainstay in the fight against malaria. The development of novel quinoline-based antimicrobial agents is an active area of research, with a focus on overcoming drug resistance. researchgate.net

Neurodegenerative Diseases:

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases. For example, certain 4-aminoquinoline (B48711) derivatives have been identified as promising agents for the treatment of Parkinson's disease.

The versatility of the this compound scaffold allows for its adaptation to target a wide array of disease-relevant pathways, making it a highly valuable starting point for drug discovery programs.

Strategies for Enhancing Selectivity and Reducing Off-Target Effects

A major challenge in drug development is achieving high selectivity for the intended biological target while minimizing interactions with other proteins, which can lead to unwanted side effects. For quinoline-based compounds, several strategies can be employed to enhance selectivity and reduce off-target effects.

One effective approach is to introduce specific structural modifications that exploit subtle differences in the binding sites of related proteins. For instance, in the context of kinase inhibitors, modifications at the C-3 and C-6 positions of the quinoline scaffold have been shown to significantly improve selectivity for c-Met kinase over other kinases. nih.gov

Glycoconjugation, the attachment of sugar moieties to a drug molecule, has also emerged as a promising strategy to enhance selectivity. In one study, glycoconjugation of a quinoline derivative led to selective inhibition of mTORC1 over mTORC2, which is crucial for minimizing metabolic and immunological side effects. acs.org

Furthermore, subcellular anchoring strategies can be employed to direct a drug to a specific cellular compartment, thereby increasing its local concentration at the site of action and reducing the likelihood of off-target interactions in other parts of the cell. This approach has been successfully used to develop isoform-specific inhibitors of the 70 kDa heat shock protein (HSP70). acs.org

By combining these rational design strategies, medicinal chemists can develop highly selective and potent therapeutic agents based on the this compound scaffold with improved safety profiles.

Q & A

Q. What are the established synthetic routes for 7-Chloro-2-methylquinolin-4-ol, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : Two primary synthetic approaches are documented:

-

One-step hydrolysis : Direct treatment of precursors (e.g., 7-chloro-4-aminoquinoline derivatives) with sodium hydroxide in aqueous conditions under reflux .

-

Two-step synthesis : Utilizes ring-closing metathesis (RCM) with Grubbs second-generation catalyst in dichloromethane (50°C, 1 hour), followed by alkaline hydrolysis (NaOH in methanol/water, reflux overnight) .

Critical Parameters : -

Catalyst loading (5-10 mol% for RCM).

-

Temperature control (50°C for RCM; reflux for hydrolysis).

-

Reaction time optimization to minimize side products.

- Data Table : Synthetic Routes Comparison

| Method | Key Reagents/Catalysts | Solvents | Yield Optimization Tips |

|---|---|---|---|

| One-step hydrolysis | NaOH | Water | Prolonged reflux (≥12 hours) |

| Two-step RCM | Grubbs catalyst, NaOH | DCM, Methanol/H₂O | Catalyst purity, inert atmosphere |

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at C2, hydroxyl at C4) and chlorine presence via splitting patterns and deshielded peaks .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 192.0454 (monoisotopic mass) .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve hydrolytic byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from structural modifications or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups at C7) to correlate changes with activity .

- In vitro vs. in vivo Validation : Test analogs in both Plasmodium falciparum cultures (anti-malarial) and mammalian cell lines (cytotoxicity) to identify selective agents .

- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed IC₅₀ endpoints) to minimize variability .

Q. What strategies are effective in modifying the quinoline core to enhance pharmacological profiles while maintaining solubility?

- Methodological Answer :

- Hydrophilic Substituents : Introduce -OH, -NH₂, or morpholine at C4 to improve aqueous solubility without compromising antimalarial activity .

- Prodrug Design : Convert the C4 hydroxyl to phosphate esters (e.g., as in hydroxychloroquine derivatives) for enhanced bioavailability .

- Hybrid Pharmacophores : Attach 1,4-naphthoquinone or triazine moieties to the quinoline core to target multiple pathways (e.g., PI3K/AMPK in cancer) .

Q. How should researchers approach conflicting spectral data (e.g., NMR, X-ray) when characterizing novel analogs?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve positional isomerism or tautomeric forms .

- Computational Modeling : Optimize structures using DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .

- Error Analysis : Re-examine crystallization solvents (e.g., ethanol in ) for potential lattice distortions affecting X-ray results .

Data Contradiction Analysis Framework

- Case Study : Discrepancies in antimalarial IC₅₀ values for C7-substituted analogs.

- Hypothesis : Electron-donating groups reduce potency by weakening target binding.

- Testing : Synthesize derivatives with -OCH₃ (donor) vs. -NO₂ (withdrawing) groups and compare activity .

- Outcome : -NO₂ analogs show 10-fold higher potency, validating the hypothesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.